molecular formula C16H10F4O2 B2483920 2-[2,3,5,6-tetrafluoro-4-[(E)-prop-1-enyl]phenoxy]benzaldehyde CAS No. 694453-77-5

2-[2,3,5,6-tetrafluoro-4-[(E)-prop-1-enyl]phenoxy]benzaldehyde

Cat. No.: B2483920
CAS No.: 694453-77-5
M. Wt: 310.248
InChI Key: SVGDSGFRRSKATA-UHFFFAOYSA-N
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Description

2-[2,3,5,6-tetrafluoro-4-[(E)-prop-1-enyl]phenoxy]benzaldehyde is an organic compound characterized by the presence of tetrafluorinated phenyl groups and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2,3,5,6-tetrafluoro-4-[(E)-prop-1-enyl]phenoxy]benzaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,3,5,6-tetrafluorophenol and 4-bromobenzaldehyde.

    Reaction Conditions: The key step involves a Suzuki-Miyaura coupling reaction, where 2,3,5,6-tetrafluorophenol is coupled with 4-bromobenzaldehyde in the presence of a palladium catalyst and a base such as potassium carbonate.

    Purification: The product is purified using standard techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions and the use of cost-effective reagents are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-[2,3,5,6-tetrafluoro-4-[(E)-prop-1-enyl]phenoxy]benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorinated phenyl groups can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution under reflux conditions.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Amines in the presence of a base such as sodium hydroxide in an organic solvent like dimethylformamide.

Major Products Formed

    Oxidation: 2-[2,3,5,6-tetrafluoro-4-[(E)-prop-1-enyl]phenoxy]benzoic acid.

    Reduction: 2-[2,3,5,6-tetrafluoro-4-[(E)-prop-1-enyl]phenoxy]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[2,3,5,6-tetrafluoro-4-[(E)-prop-1-enyl]phenoxy]benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2,3,5,6-tetrafluoro-4-[(E)-prop-1-enyl]phenoxy]benzaldehyde depends on its specific application

Comparison with Similar Compounds

Similar Compounds

    2,3,5,6-tetrafluorophenol: A precursor in the synthesis of 2-[2,3,5,6-tetrafluoro-4-[(E)-prop-1-enyl]phenoxy]benzaldehyde.

    2,3,5,6-tetrafluorobenzaldehyde: A structurally similar compound with different functional groups.

    2,3,5,6-tetrafluorobenzoic acid: An oxidation product of the compound.

Uniqueness

This compound is unique due to the presence of both tetrafluorinated phenyl groups and an aldehyde functional group.

Properties

IUPAC Name

2-[2,3,5,6-tetrafluoro-4-[(E)-prop-1-enyl]phenoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F4O2/c1-2-5-10-12(17)14(19)16(15(20)13(10)18)22-11-7-4-3-6-9(11)8-21/h2-8H,1H3/b5-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVGDSGFRRSKATA-GORDUTHDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=C(C(=C(C(=C1F)F)OC2=CC=CC=C2C=O)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C1=C(C(=C(C(=C1F)F)OC2=CC=CC=C2C=O)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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